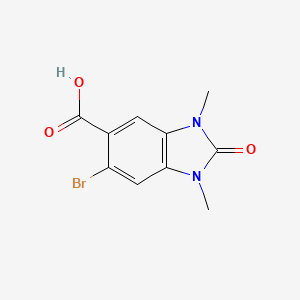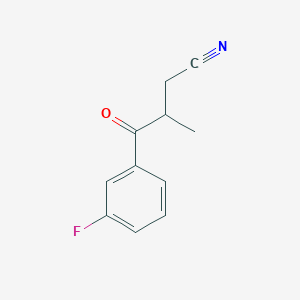
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile
Descripción general
Descripción
The compound is a complex organic molecule. It contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached . It also has a nitrile group (-CN), a methyl group (-CH3), and a ketone group (C=O) in its structure .
Synthesis Analysis
While specific synthesis methods for “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” were not found, similar compounds have been synthesized using various methods. For instance, new derivatives were obtained from the 4-amino-5-(3-fluorophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione reaction, with corresponding benzaldehydes with various substituents at position 4 .Molecular Structure Analysis
The molecular structure of the compound can be analyzed using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), and nuclear magnetic resonance (NMR) .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound can be determined using various techniques. For example, differential scanning calorimetry (DSC) can be used to study the thermodynamic properties .Aplicaciones Científicas De Investigación
Liquid Crystal Research
4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile: has been studied for its polymorphism and thermodynamic properties in liquid crystal (LC) research. LCs are partially ordered fluids whose molecular orientations and alignments exhibit a degree of order. This compound’s structural variations can significantly influence LC phase behaviors, making it valuable for exploring new LC materials with potential applications in displays and optical devices .
Antimicrobial Activity
Derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. Schiff bases derived from it have shown moderate antifungal activity against Candida spp., with some compounds demonstrating significant activity against C. albicans. This suggests potential applications in developing new treatments for infectious diseases .
Thermodynamic Stability Analysis
The compound’s different crystalline forms have been analyzed for their thermodynamic stability. Understanding these properties is crucial for the development of new materials with specific thermal characteristics, which can be applied in various fields such as pharmaceuticals and materials science .
Phase Transition Studies
The transitions between different phases of the compound, such as from crystal to nematic phase, have been thoroughly investigated. These studies are essential for the design of thermally responsive materials, which could be used in sensors and smart materials that respond to temperature changes .
Molecular Docking Studies
Molecular docking studies have been conducted to elucidate the mechanism of antibacterial and antifungal activity of the synthesized derivatives. This research can lead to the discovery of new drug targets and the development of more effective antimicrobial agents .
Synthesis of New Schiff Bases
The compound serves as a precursor for the synthesis of new Schiff bases with various substituents. These bases are then tested for their biological activities, which could lead to the discovery of novel compounds with therapeutic potential .
Safety and Hazards
Direcciones Futuras
The future directions in the study of “4-(3-Fluorophenyl)-3-methyl-4-oxobutanenitrile” could involve further exploration of its synthesis, characterization, and potential applications. This could include studying its biological activity, developing new synthetic methods, and investigating its mechanism of action .
Propiedades
IUPAC Name |
4-(3-fluorophenyl)-3-methyl-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10FNO/c1-8(5-6-13)11(14)9-3-2-4-10(12)7-9/h2-4,7-8H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJPWNPFLUIHBNK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#N)C(=O)C1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[3-(4-Fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1442776.png)
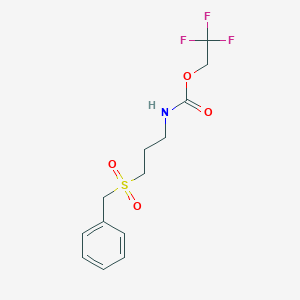

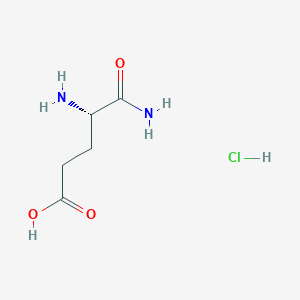
![3-[(2-Fluorophenyl)methyl]-1-(4-methylbenzenesulfonyl)azetidine](/img/structure/B1442781.png)
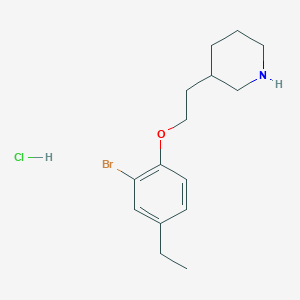
![3-{[(3-Bromo[1,1'-biphenyl]-4-yl)oxy]-methyl}pyrrolidine hydrochloride](/img/structure/B1442786.png)

![3-{[(3-Methylbenzyl)oxy]methyl}pyrrolidine hydrochloride](/img/structure/B1442788.png)
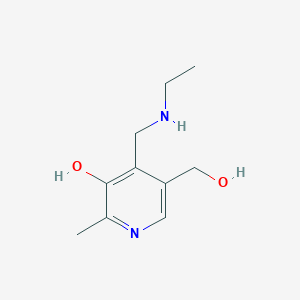
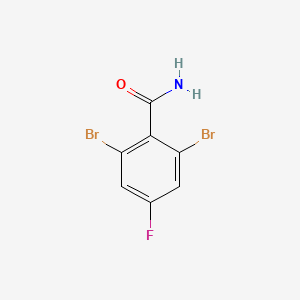
![3-[2-(4-Hydroxyphenyl)ethenyl]phenol](/img/structure/B1442796.png)
